[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride [(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240590-71-9
VCID: VC11735616
InChI: InChI=1S/C14H21NO.ClH/c1-12(2)11-15-10-4-5-13-6-8-14(16-3)9-7-13;/h4-9,12,15H,10-11H2,1-3H3;1H/b5-4+;
SMILES: CC(C)CNCC=CC1=CC=C(C=C1)OC.Cl
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride

CAS No.: 1240590-71-9

Cat. No.: VC11735616

Molecular Formula: C14H22ClNO

Molecular Weight: 255.78 g/mol

* For research use only. Not for human or veterinary use.

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride - 1240590-71-9

Specification

CAS No. 1240590-71-9
Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
IUPAC Name N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C14H21NO.ClH/c1-12(2)11-15-10-4-5-13-6-8-14(16-3)9-7-13;/h4-9,12,15H,10-11H2,1-3H3;1H/b5-4+;
Standard InChI Key JLLRKIAMGUULOH-FXRZFVDSSA-N
Isomeric SMILES CC(C)CNC/C=C/C1=CC=C(C=C1)OC.Cl
SMILES CC(C)CNCC=CC1=CC=C(C=C1)OC.Cl
Canonical SMILES CC(C)CNCC=CC1=CC=C(C=C1)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

The compound (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is an amine hydrochloride salt with the molecular formula C₁₄H₂₂ClNO and a molecular weight of 255.78 g/mol . Its structure comprises a trans-configuration (2E) propenyl group linked to a 4-methoxyphenyl ring, coupled with a 2-methylpropyl (isobutyl) amine moiety. The hydrochloride salt enhances solubility in polar solvents, a critical property for its handling in laboratory and industrial settings.

Key Structural Features:

  • 4-Methoxyphenyl Group: Introduces electron-donating effects via the methoxy substituent, influencing reactivity in electrophilic aromatic substitution reactions.

  • Trans-Propenyl Linkage: The E-configuration of the double bond imposes steric constraints, affecting conformational flexibility and interaction with biological targets.

  • Isobutyl Amine: The branched alkyl chain may enhance lipid solubility, potentially impacting pharmacokinetic properties.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₂ClNO
Molecular Weight255.78 g/mol
CAS Number1240590-71-9
SolubilityPolar solvents (e.g., water, methanol)
StabilityHydroscopic; requires anhydrous storage

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its amine and aromatic moieties:

Amine Group Reactions:

  • Deprotonation: Treatment with a strong base (e.g., NaOH) liberates the free amine, enabling further alkylation or acylation.

  • Oxidation: Exposure to oxidizing agents like KMnO₄ may yield imines or nitro derivatives, though the steric bulk of the isobutyl group could hinder such reactions.

Aromatic Substitution:

  • The 4-methoxyphenyl ring undergoes electrophilic substitution at the ortho and para positions. For example, nitration with HNO₃/H₂SO₄ would produce nitro derivatives, while bromination introduces bromine atoms.

Propenyl Group Modifications:

  • Hydrogenation over palladium catalysts would saturate the double bond, generating a fully saturated alkyl chain.

Hypothesized Biological Activity and Applications

Although direct studies on this compound are scarce, structural analogs provide insights into potential biological interactions:

Enzyme Inhibition:

  • The methoxyphenyl group is a common pharmacophore in inhibitors of cytochrome P450 enzymes and serotonin receptors. Molecular docking studies suggest potential affinity for these targets, though experimental validation is required .

Central Nervous System (CNS) Effects:

  • Secondary amines with arylpropenyl motifs often display affinity for monoamine transporters. This compound could serve as a precursor for antidepressants or stimulants, contingent on functional group optimization.

Comparative Analysis with Structural Analogs

To contextualize its properties, this compound is compared to related amines:

Table 2: Comparative Properties of Amine Hydrochlorides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochlorideC₁₄H₂₂ClNO255.78Methoxyphenyl, propenyl, isobutyl
(2-Methylpropyl)(3-phenylpropyl)amine hydrochlorideC₁₃H₂₂ClN227.77Phenyl, propyl, isobutyl
3-Phenylpropylamine hydrochlorideC₉H₁₄ClN171.67Phenyl, propyl

Key Differences:

  • The methoxyphenyl group in the target compound enhances electron density compared to simple phenyl analogs, altering reactivity in aromatic substitutions.

  • The trans-propenyl linkage introduces geometric rigidity absent in saturated analogs, potentially affecting binding to biological targets.

Research Gaps and Future Directions

  • Synthetic Optimization:

    • Detailed kinetic studies are needed to identify optimal conditions for the Wittig or Heck coupling steps.

    • Green chemistry approaches (e.g., solvent-free reactions) could improve sustainability.

  • Biological Screening:

    • In vitro assays against enzyme libraries (e.g., kinases, phosphodiesterases) would elucidate therapeutic potential.

    • Toxicity profiling in cell cultures is essential to assess safety for pharmacological use.

  • Material Science Applications:

    • The compound’s amine group could act as a ligand in metal-organic frameworks (MOFs), warranting exploration in catalysis or gas storage.

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